REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[NH:12][C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:21](Br)[CH:22]([CH3:24])[CH3:23]>CN(C)C=O.O.CO>[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[N:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.149 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
0.67 mL
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Type
|
reactant
|
Smiles
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C(C(C)C)Br
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
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C(C(C)C)Br
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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stirred at 50° C. for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated to 80° C
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Type
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WAIT
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Details
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After 5 hours
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Duration
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5 h
|
Type
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STIRRING
|
Details
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the mixture was stirred for a further 5 hours
|
Duration
|
5 h
|
Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 2 hours
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Duration
|
2 h
|
Type
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EXTRACTION
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Details
|
the mixture was extracted three times
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Type
|
WASH
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Details
|
The organic phases were washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a silica gel column, dichloromethane/methanol (99/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |